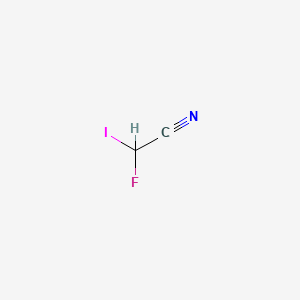

Fluoroiodoacetonitrile

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis

This would involve the measurement of properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

Fluoroiodoacetonitrile can be used in the design, synthesis, and characterization of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them ideal for detection in various fields such as biomedical research, environmental monitoring, and food safety . The design of these probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Biomedical Applications

Fluoroiodoacetonitrile has potential biomedical applications. For instance, it can be used in wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging .

Environmental Monitoring

Due to their unique optical properties and high sensitivity, fluorescent probes made from Fluoroiodoacetonitrile can be used in environmental monitoring . They can detect various biomolecules or molecular activities within cells through fluorescence signals .

Food Safety

Fluoroiodoacetonitrile-based fluorescent probes can also be applied in the field of food safety . They can help detect harmful substances in food, ensuring its safety and quality .

Fourier Transform Microwave Spectroscopy

Fluoroiodoacetonitrile is used in Chirped-Pulse Fourier Transform Microwave Spectroscopy . This technique is used to find the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for fluoroiodoacetonitrile .

Research and Development

The development of new fluorescent probes and the improvement of existing ones using Fluoroiodoacetonitrile have become a research hotspot . This involves exploring new design and development trends of fluorescent probes in various fields, and improving the performance and applicability of fluorescent probes by using new materials and technologies .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-2-iodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HFIN/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTKTEWMOUTMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

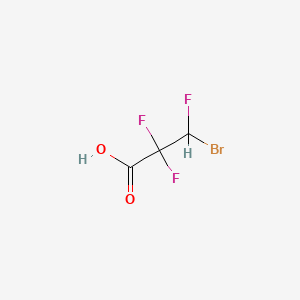

Canonical SMILES |

C(#N)C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660180 | |

| Record name | Fluoro(iodo)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroiodoacetonitrile | |

CAS RN |

885276-30-2 | |

| Record name | Fluoro(iodo)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

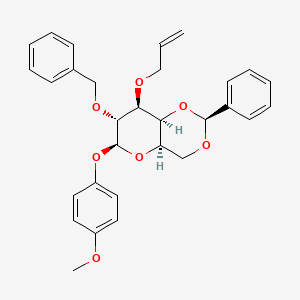

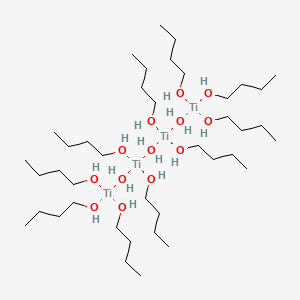

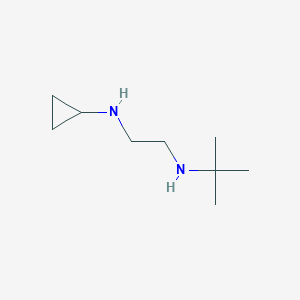

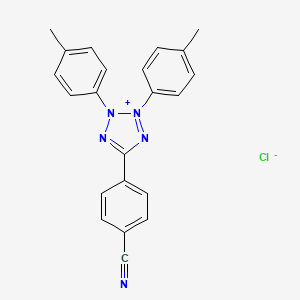

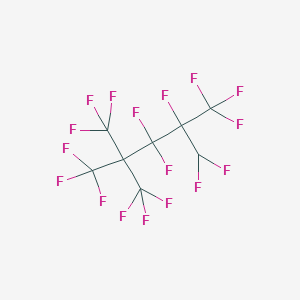

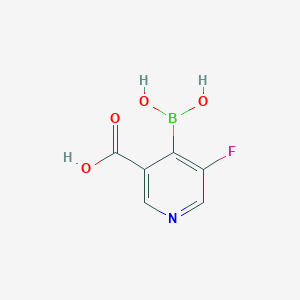

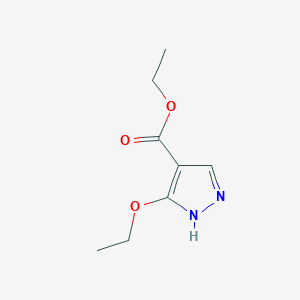

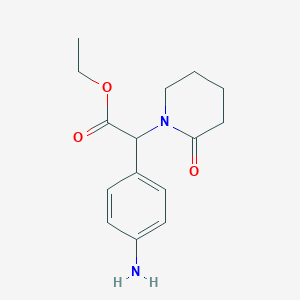

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic information was revealed about fluoroiodoacetonitrile through the chirped-pulse Fourier transform microwave spectroscopy study?

A1: The study successfully determined the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for fluoroiodoacetonitrile. [] The research also yielded precise values for the molecule's rotational constants (A, B, and C) and centrifugal distortion terms. [, ] This level of detail provides crucial insights into the molecule's structure and its behavior in various chemical environments.

Q2: Why was chloropentafluoroacetone studied alongside fluoroiodoacetonitrile in the research?

A2: Chloropentafluoroacetone was likely chosen as a comparative system due to its structural similarities with fluoroiodoacetonitrile. Both molecules possess halogen atoms, enabling researchers to observe and compare the effects of different halogens on the molecules' spectroscopic properties. Analyzing both compounds allows for a better understanding of how halogen substitution influences molecular behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498169.png)

![N-[6-(1-Piperazinyl)-3-pyridazinyl]methanesulfonamide](/img/structure/B1498188.png)